2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid
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Overview
Description
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound combines a fluorenylmethoxycarbonyl (Fmoc) group, a morpholine ring, and a thiazole ring, making it a versatile molecule in synthetic chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone under basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the thiazole intermediate.
Fmoc Protection: The final step involves the protection of the amine group with the Fmoc group, which is achieved using Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated reagents or nucleophiles in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole or morpholine derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein modifications. The Fmoc group is particularly useful in peptide synthesis, allowing for the protection and deprotection of amine groups.
Medicine
Pharmaceutical research leverages this compound in the design of new drugs. Its structural components are often found in bioactive molecules, making it a candidate for drug development targeting various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The Fmoc group can protect amine groups during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence of amino acids.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Protected Amino Acids: These compounds also contain the Fmoc group and are used in peptide synthesis.
Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid share the thiazole ring structure.
Morpholine Derivatives: Compounds such as morpholine-4-carboxylic acid have similar morpholine rings.
Uniqueness
What sets 2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid apart is the combination of these three distinct structural motifs in a single molecule. This unique structure provides a versatile platform for chemical modifications and applications across various fields.
This detailed overview highlights the significance of this compound in scientific research and industrial applications
Properties
IUPAC Name |
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)morpholin-2-yl]-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-22(27)19-13-31-21(24-19)20-11-25(9-10-29-20)23(28)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18,20H,9-12H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUCYCXWBYPPLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=NC(=CS5)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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